![molecular formula C15H10N2O2 B3341826 Benzylideneaminoisatin CAS No. 10604-20-3](/img/structure/B3341826.png)
Benzylideneaminoisatin
Overview
Description
Benzylideneaminoisatin is a chemical compound that is used in various chemical reactions . It is often used in the Stollé-Becker synthesis, a chemical process for creating 3-phenyl-4-cinnolinecarboxylic acid .
Synthesis Analysis
The Stollé-Becker synthesis involves treating N-benzylideneaminoisatin with an aqueous base to yield 3-phenyl-4-cinnolinecarboxylic acid . This synthesis process is a key step in the creation of various chemical compounds .Molecular Structure Analysis
The molecular structure of Benzylideneaminoisatin is complex and involves various chemical bonds and interactions . The structure is influenced by the presence of the benzylidene group and the aminoisatin group .Chemical Reactions Analysis
Benzylideneaminoisatin participates in various chemical reactions. For instance, in the Stollé-Becker synthesis, it reacts with an aqueous base to produce 3-phenyl-4-cinnolinecarboxylic acid . The reaction is facilitated by the presence of the benzylidene group .Scientific Research Applications
Antimicrobial and Anticancer Properties
Benzylideneaminoisatin derivatives have demonstrated significant antimicrobial and anticancer properties. The synthesis and evaluation of various derivatives, including benzylideneamino derivatives of homocamptothecin and benzohydrazides, have shown potent growth inhibitory effects on cancer cell lines. These compounds have exhibited activities like inhibition of DNA topoisomerases, which are crucial for cancer treatment (Guo et al., 2010); (Saini et al., 2014). Additionally, these compounds have displayed effective interactions with DNA and significant antiproliferative activity (Almeida et al., 2016).
Antitumor Agents
Benzylideneaminoisatin derivatives are being explored as antitumor agents. Research has led to the development of benzylideneaminoisatin-based compounds that act as potent inhibitors of human DNA topoisomerase II, an enzyme critical in DNA replication and transcription. These agents have shown promise in causing cellular protein-linked DNA breakage, a mechanism beneficial in combating tumors (Zhou et al., 1991).
Hybrid Compounds for Enhanced Activity
Hybrid compounds involving benzylideneaminoisatin, such as spiro-acridines and thiazolidinone-phenylaminopyrimidine hybrids, have been synthesized to enhance their biological activity. These hybrids have shown significant antitcancer activities and have been found to be effective against various cancer cell lines, including chronic myeloid leukemia and prostate cancer. This highlights the potential of these compounds in the development of new anticancer therapies (Türe et al., 2020); (Kumar et al., 2014).
Novel Applications in Biomedical Research
Benzylideneaminoisatin compounds have also found novel applications in biomedical research. They have been used in the development of new antimicrobial agents with a broad spectrum of activity against various bacterial strains. This includes applications in tackling penicillin-resistant staphylococci, demonstrating their potential in addressing antibiotic resistance challenges (Zani et al., 2004).
Safety and Hazards
properties
IUPAC Name |
1-(benzylideneamino)indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-14-12-8-4-5-9-13(12)17(15(14)19)16-10-11-6-2-1-3-7-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZBWPYYJMHVSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20706633 | |
Record name | 1-(Benzylideneamino)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20706633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylideneaminoisatin | |
CAS RN |
10604-20-3 | |
Record name | 1-(Benzylideneamino)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20706633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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